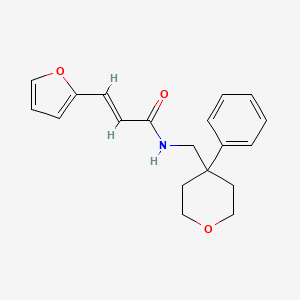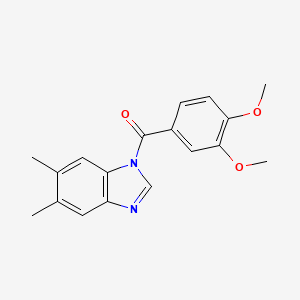![molecular formula C16H14ClNO3 B15035370 4-chloro-3-{(E)-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)imino]methyl}phenol](/img/structure/B15035370.png)
4-chloro-3-{(E)-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL is a complex organic compound that features a chlorinated phenol group and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL typically involves multi-step organic reactions. One common method starts with the chlorination of a phenol derivative, followed by the introduction of the benzodioxin moiety through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
4-CHLORO-3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-CHLORO-3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL exerts its effects involves interactions with specific molecular targets. The phenol group can engage in hydrogen bonding and π-π interactions, while the benzodioxin moiety can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]ANILINE
- 4-CHLORO-3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]BENZOIC ACID
Uniqueness
The uniqueness of 4-CHLORO-3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]IMINO}METHYL]PHENOL lies in its combination of a chlorinated phenol group and a benzodioxin moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C16H14ClNO3 |
|---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
4-chloro-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyliminomethyl)phenol |
InChI |
InChI=1S/C16H14ClNO3/c17-14-6-5-12(19)7-11(14)8-18-9-13-10-20-15-3-1-2-4-16(15)21-13/h1-8,13,19H,9-10H2 |
InChI Key |
AHXIGGHCYZNKTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN=CC3=C(C=CC(=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3E)-1-(2-bromophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15035301.png)
![(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15035308.png)
![(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15035315.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B15035317.png)
![N-(4-methoxyphenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B15035320.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15035323.png)
![2-(dimethylamino)ethyl 3-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B15035327.png)
![ethyl {[5-cyano-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]sulfanyl}acetate](/img/structure/B15035329.png)

![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15035341.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15035357.png)
![Propan-2-yl 2-{[(3-bromophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15035374.png)
